molecular formula C26H26ClN3O3 B236828 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

Cat. No. B236828
M. Wt: 464 g/mol
InChI Key: BFSNHWCQJASARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2003 by researchers at the University of Bristol, UK. Since then, BRL-15572 has been extensively studied for its potential use in treating a variety of neurological and neuropsychiatric disorders.

Mechanism of Action

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. It has also been shown to reduce the expression of the immediate early gene c-fos in the prefrontal cortex, which is involved in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various neurological and neuropsychiatric disorders. However, one limitation of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide is its relatively low potency, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are several future directions for research on N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide. One potential direction is to study its effects in combination with other drugs or therapies for treating addiction, schizophrenia, and Parkinson's disease. Another potential direction is to develop more potent and selective dopamine D3 receptor antagonists for use in preclinical and clinical studies. Finally, further research is needed to better understand the role of the dopamine D3 receptor in various neurological and neuropsychiatric disorders, which may lead to the development of new treatments for these conditions.

Synthesis Methods

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 3-chloro-4-bromoaniline with 4-benzoyl-1-piperazinecarboxylic acid to form an intermediate compound. This intermediate is then reacted with 2-methoxy-3-methylbenzoyl chloride to yield the final product, N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential use in treating a variety of neurological and neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

properties

Product Name

N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C26H26ClN3O3/c1-18-7-6-10-21(24(18)33-2)25(31)28-20-11-12-23(22(27)17-20)29-13-15-30(16-14-29)26(32)19-8-4-3-5-9-19/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

BFSNHWCQJASARF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl)OC

Origin of Product

United States

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